molecular formula C12H10N4O B6420121 5-benzyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 69398-33-0

5-benzyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B6420121
CAS RN: 69398-33-0
M. Wt: 226.23 g/mol
InChI Key: FQXKRMCCAZDGMY-UHFFFAOYSA-N
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Description

“5-benzyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is a chemical compound . It is a type of pyrazolopyrimidine, which is a nitrogen-containing heterocyclic compound . Pyrazolopyrimidines are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .


Synthesis Analysis

A practical three-component method for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones has been developed . The reaction was performed in a one-pot manner under controlled microwave irradiation using easily accessible methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines . This method provided the desired products with moderate to good yields .


Chemical Reactions Analysis

The reaction for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones tolerated a range of primary amines, including anilines . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .

properties

IUPAC Name

5-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c17-12-10-6-14-15-11(10)13-8-16(12)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXKRMCCAZDGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80219517
Record name 1H-Pyrazolo(3,4-d)pyrimidin-4-one, 4,5-dihydro-5-benzyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80219517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69398-33-0
Record name 1H-Pyrazolo(3,4-d)pyrimidin-4-one, 4,5-dihydro-5-benzyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069398330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazolo(3,4-d)pyrimidin-4-one, 4,5-dihydro-5-benzyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80219517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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